
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective antagonist of the NMDA receptor, which is involved in many physiological and pathological processes in the central nervous system. In
作用机制
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the glutamate binding site and prevents the channel from opening. By blocking the NMDA receptor, this compound can modulate the activity of neurons and alter various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. For example, this compound has been shown to reduce the severity of neuropathic pain in animal models by blocking the NMDA receptor. This compound has also been shown to modulate the activity of neurons in the hippocampus, a brain region that is critical for learning and memory. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in different contexts. Another advantage is that it has been extensively studied and characterized, which means that there is a wealth of data available on its properties and effects. One limitation is that it can be difficult to work with due to its low solubility in water and other common solvents. Another limitation is that it can be toxic at high concentrations, which requires careful handling and dosing.
未来方向
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide. One direction is to explore its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate its effects on different types of neurons and neural circuits, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for further research on the safety and toxicity of this compound, in order to ensure that it can be used safely and effectively in scientific research.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide involves several steps, including the reaction of 3-fluoroaniline with 2-bromoacetophenone to form 2-(3-fluorophenyl)acetophenone, followed by the reaction of the latter with 1-cyano-1,2-dimethylpropylamine to form this compound. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, pain, and neurodegenerative diseases. This compound has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in different contexts.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-10(2)14(3,9-16)17-13(18)8-11-5-4-6-12(15)7-11/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLWCAODYYUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

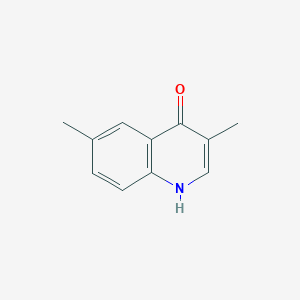
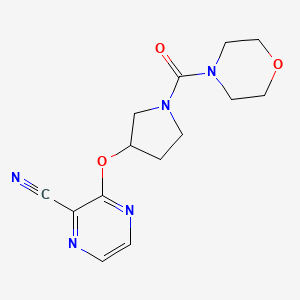
![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)
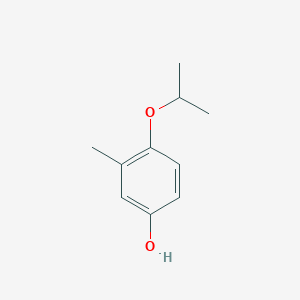

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)
![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)

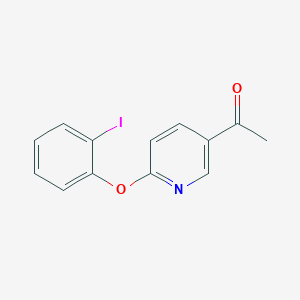
![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)
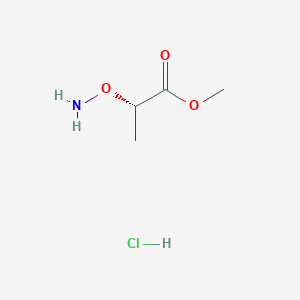
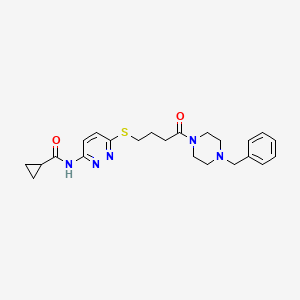
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)